molecular formula C7H7BrFNO B594593 (2-Amino-6-bromo-3-fluorophenyl)methanol CAS No. 1227958-14-6

(2-Amino-6-bromo-3-fluorophenyl)methanol

Cat. No.: B594593
CAS No.: 1227958-14-6
M. Wt: 220.041
InChI Key: IYFKUDKXPVLTHZ-UHFFFAOYSA-N
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Description

(2-Amino-6-bromo-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H7BrFNO It is a substituted phenylmethanol derivative, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-bromo-3-fluorophenyl)methanol typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluoroaniline to obtain 2-amino-6-bromo-3-fluoroaniline. This intermediate is then subjected to a reduction reaction to introduce the methanol group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-bromo-3-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-amino-6-bromo-3-fluorobenzaldehyde or 2-amino-6-bromo-3-fluorobenzoic acid.

    Reduction: Formation of 2-amino-6-bromo-3-fluoroaniline.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-6-bromo-3-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated phenylmethanol derivatives on biological systems. Its structure allows for the investigation of interactions with various biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2-Amino-6-bromo-3-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and fluoro groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-3-chlorophenyl)methanol
  • 2-Amino-6-bromo-3-iodophenyl)methanol
  • 2-Amino-6-chloro-3-fluorophenyl)methanol

Uniqueness

(2-Amino-6-bromo-3-fluorophenyl)methanol is unique due to the combination of amino, bromo, and fluoro substituents on the benzene ring. This specific arrangement of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-amino-6-bromo-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFKUDKXPVLTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744301
Record name (2-Amino-6-bromo-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-14-6
Record name (2-Amino-6-bromo-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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